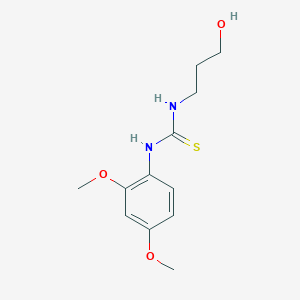![molecular formula C17H20N4O2S B4760693 N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4760693.png)
N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide
描述
N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide, commonly known as MTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTDP is a thiadiazole derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
The mechanism of action of MTDP is not fully understood, but it is believed to act on multiple targets in the body. MTDP has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins in cancer cells. MTDP has also been shown to activate the Nrf2 pathway, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects in the body. It can improve cognitive function by increasing the levels of acetylcholine in the brain. It can also reduce oxidative stress and inflammation by activating the Nrf2 pathway. In cancer cells, MTDP can inhibit the activity of matrix metalloproteinases, which can prevent the breakdown of extracellular matrix proteins and inhibit cancer cell migration and invasion.
实验室实验的优点和局限性
MTDP has several advantages for lab experiments, including its stability and low toxicity. It can be easily synthesized and purified, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of MTDP is its poor solubility in water, which can make it difficult to administer in animal studies.
未来方向
There are several future directions for the research on MTDP. One direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to study its potential as a drug candidate and optimize its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of MTDP and its effects on different targets in the body.
科学研究应用
MTDP has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, MTDP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, MTDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular diseases, MTDP has been shown to have anti-inflammatory and anti-oxidative stress effects, which can help prevent the development of atherosclerosis.
属性
IUPAC Name |
N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-4-14(22)18-17-20-19-16(24-17)12-9-15(23)21(10-12)13-7-5-11(2)6-8-13/h5-8,12H,3-4,9-10H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLPNPHDHDTZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4760617.png)
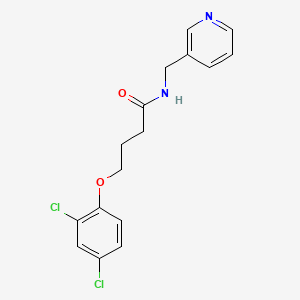
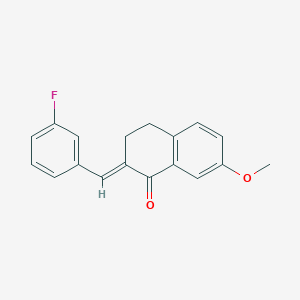
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760639.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4760643.png)
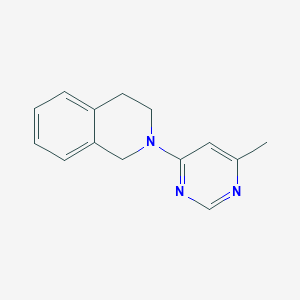
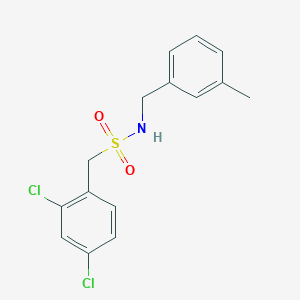
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(6-ethyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4760675.png)
![4-({[2-(2-methoxyphenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4760680.png)

![3-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4760684.png)
![dimethyl 3-methyl-5-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4760686.png)
